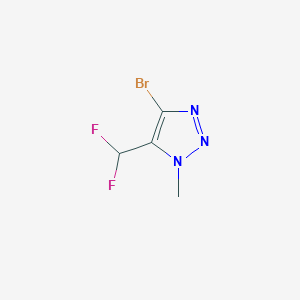![molecular formula C14H17N5 B2650991 1-[3-(1H-imidazol-1-yl)propyl]-5-methyl-1H-1,3-benzodiazol-2-amine CAS No. 1155597-09-3](/img/structure/B2650991.png)
1-[3-(1H-imidazol-1-yl)propyl]-5-methyl-1H-1,3-benzodiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(1H-imidazol-1-yl)propyl]-5-methyl-1H-1,3-benzodiazol-2-amine is a complex organic compound that features both imidazole and benzodiazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-imidazol-1-yl)propyl]-5-methyl-1H-1,3-benzodiazol-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 1H-imidazole with 3-bromopropylamine to form 3-(1H-imidazol-1-yl)propylamine. This intermediate is then reacted with 5-methyl-1H-1,3-benzodiazole-2-amine under suitable conditions to yield the target compound. The reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(1H-imidazol-1-yl)propyl]-5-methyl-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1-[3-(1H-imidazol-1-yl)propyl]-5-methyl-1H-1,3-benzodiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[3-(1H-imidazol-1-yl)propyl]-5-methyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities, while the benzodiazole moiety can interact with nucleic acids and proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1H-imidazole: A simpler structure with similar biological activities.
5-methyl-1H-1,3-benzodiazole: Shares the benzodiazole core but lacks the imidazole moiety.
3-(1H-imidazol-1-yl)propylamine: An intermediate in the synthesis of the target compound.
Propiedades
IUPAC Name |
1-(3-imidazol-1-ylpropyl)-5-methylbenzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-11-3-4-13-12(9-11)17-14(15)19(13)7-2-6-18-8-5-16-10-18/h3-5,8-10H,2,6-7H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHPBXVZISYRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)N)CCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2650913.png)
![2-chloro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide](/img/structure/B2650914.png)
![(E)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methyl-3-phenylacrylamide](/img/structure/B2650915.png)
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B2650918.png)

![3-[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-2-cyanoeth-1-en-1-yl]-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2650920.png)

![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile](/img/structure/B2650926.png)


![5-((3,5-dimethylisoxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2650930.png)
